m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide
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Overview
Description
m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide is a quaternary ammonium salt with a trifluoromethyl group attached to the acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide typically involves the reaction of m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include hydroxylated, cyanated, or thiolated derivatives.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include amines or partially reduced derivatives.
Scientific Research Applications
m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic transformations, including nucleophilic substitution and coupling reactions.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on enzymes or receptors, leading to inhibition or activation of biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium iodide: A quaternary ammonium salt with similar properties but lacks the trifluoromethyl group.
N,N-Dimethylmethyleneammonium iodide: Another quaternary ammonium salt with different substituents on the nitrogen atom.
Uniqueness
m-(N,N,N-Trimethylammonio)-2,2,2-trifluoroacetophenone iodide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications .
Properties
CAS No. |
70311-60-3 |
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Molecular Formula |
C11H13F3INO |
Molecular Weight |
359.13 g/mol |
IUPAC Name |
trimethyl-[3-(2,2,2-trifluoroacetyl)phenyl]azanium;iodide |
InChI |
InChI=1S/C11H13F3NO.HI/c1-15(2,3)9-6-4-5-8(7-9)10(16)11(12,13)14;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI Key |
BQXBXBQXMANQRY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC(=C1)C(=O)C(F)(F)F.[I-] |
Origin of Product |
United States |
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